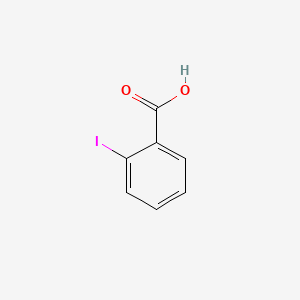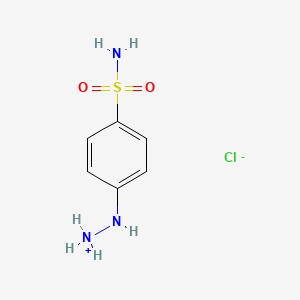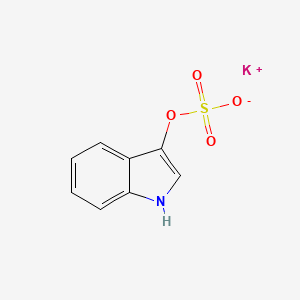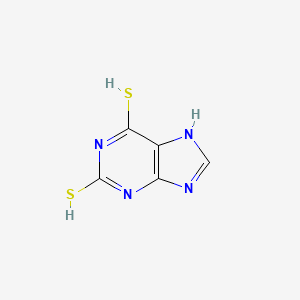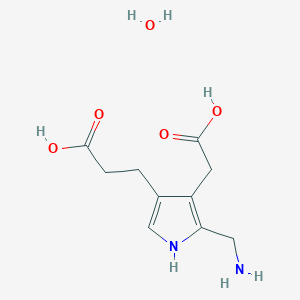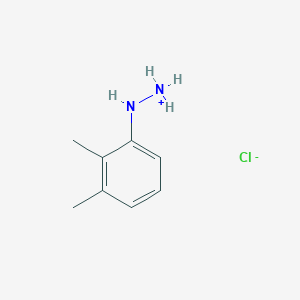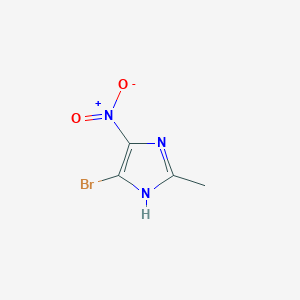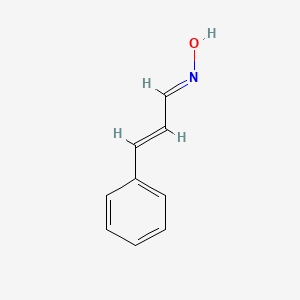
Cinnamaldehyde oxime
Übersicht
Beschreibung
Cinnamaldehyde oxime is a compound with the molecular formula C9H9NO . It is also known by other names such as 3-Phenylacrylaldehyde oxime and (NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine .
Synthesis Analysis
The synthesis of oximes like Cinnamaldehyde oxime is an important reaction in organic chemistry. These compounds can be synthesized by simply grinding the reactants at room temperature without using any solvent in the presence of Bi2O3 . This method minimizes waste disposal problems, provides a simple yet efficient example of unconventional methodology, and requires short time .Molecular Structure Analysis
The molecular weight of Cinnamaldehyde oxime is 147.17 g/mol . The InChI representation of the molecule isInChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+ . The molecule can be represented by the canonical SMILES C1=CC=C(C=C1)C=CC=NO . Chemical Reactions Analysis
The oxidation of Cinnamaldehyde oxime is a three-step process: (1) cinnamaldehyde reacts with oxygen to form peroxides; (2) complex oxidation reactions are caused by the thermal decomposition of peroxides; (3) rapid oxidation and thermal decomposition lead to explosion hazard .Physical And Chemical Properties Analysis
Cinnamaldehyde oxime has a molecular weight of 147.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass of the molecule is 147.068413911 g/mol .Wissenschaftliche Forschungsanwendungen
Cardiovascular Health : Cinnamaldehyde has been shown to protect vascular smooth muscle cells (VSMCs) against proliferation and migration induced by oxidized LDL. This protection involves cell cycle arrest and inhibition of specific signaling pathways, suggesting potential benefits for cardiovascular health (Weifeng Li et al., 2018).
Cancer Chemotherapy : It has been found to be a candidate for developing anticancer drugs, particularly in the treatment of various types of cancers such as breast, prostate, and colon cancers. Cinnamaldehyde's mechanisms in apoptosis induction and regulation of cancer cell invasion and metastasis have been explored (Su-Hyung Hong et al., 2016).
Neuroprotection and Oxidative Stress : Cinnamaldehyde shows potential in protecting against brain oxidative stress and nitric oxide metabolites, particularly in conditions associated with metabolic syndrome and aging (Z. Ataie et al., 2019).
Antifungal Effects : Its antifungal activities, especially against Aspergillus niger, have been documented, along with its use in food preservation, like prolonging the shelf life of bread (Qi Sun et al., 2020).
Antibacterial Properties : Cinnamaldehyde has shown efficacy against pathogenic bacteria in animal feeds and human foods. Its chemistry, analysis, safety, and mechanism of action have been reviewed, underscoring its potential in food safety and animal and human health (M. Friedman, 2017).
Anti-Diabetic Properties : Research has also highlighted its glucolipid lowering effects in diabetic conditions, influencing glucose uptake and insulin sensitivity, among other metabolic pathways (R. Zhu et al., 2017).
Agricultural Applications : In feedlot cattle diets, cinnamaldehyde supplementation has shown benefits in improving growth performance, immune function, and meat quality (W. Yang et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Oximes and amidoximes have been studied in many different fields such as coordination or materials chemistry but also for their numerous biological activities . They have also gained high interest regarding their ability to release nitric oxide (NO), which presents many beneficial biological effects . Therefore, the future research directions could involve exploring these properties further.
Eigenschaften
IUPAC Name |
(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQDOYIAKHIMAN-DAAQNPAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13372-81-1, 59336-59-3 | |
| Record name | Cinnamaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13372-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC47500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnamaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

